4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-ethyl-6-(1H-pyrazol-1-yl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or alkenyl derivatives . It can also participate in other types of reactions such as oxidation, reduction, and substitution under appropriate conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include biaryl compounds, alkenyl derivatives, and various substituted pyridines and pyrazoles .
Scientific Research Applications
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a tert-butoxycarbonyl protecting group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a methyl group instead of an ethyl group.
4-Pyrazoleboronic acid pinacol ester: Lacks the ethyl and pyridine substituents.
Uniqueness
4-Ethyl-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both pyrazole and pyridine rings enhances its versatility in various synthetic applications .
Properties
IUPAC Name |
4-ethyl-2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-6-12-10-14(20-9-7-8-19-20)18-11-13(12)17-21-15(2,3)16(4,5)22-17/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBXUFFINASHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2CC)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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